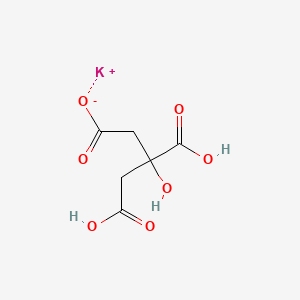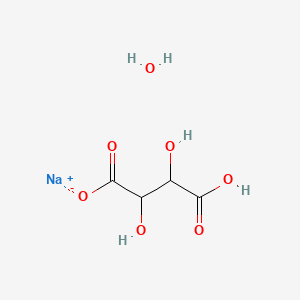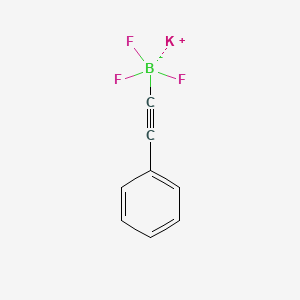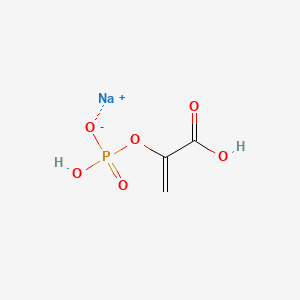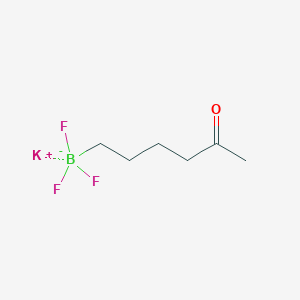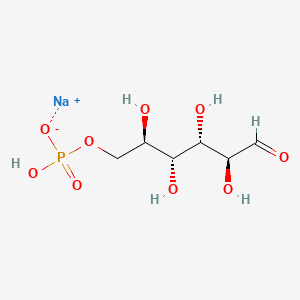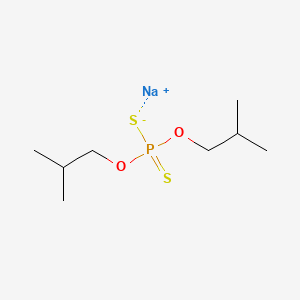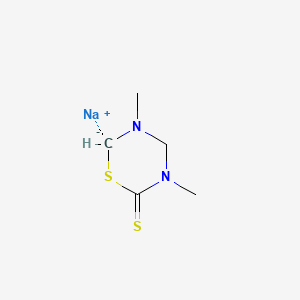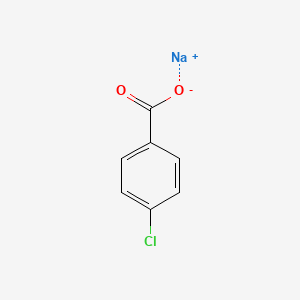
3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide (CDPS) is a synthetic compound used in scientific research for a variety of purposes, including the study of biochemical and physiological processes. CDPS has been found to have a number of advantageous properties, including high solubility in aqueous solutions and a relatively low toxicity, making it an ideal compound for use in laboratory experiments.
Scientific Research Applications
Crystallography and Molecular Interactions
3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide and its derivatives have been structurally characterized using single-crystal X-ray crystallography. Studies on positional isomeric effects, such as those on ortho-, para-, and meta-chloro-substituted derivatives, reveal different crystallization patterns and hydrogen bonding interactions, which are significant in understanding the molecular interactions and stability of these compounds (Köktaş Koca et al., 2015). Additionally, the conformation of the N—H bond and molecular packing in such compounds has been analyzed, providing insights into their potential biological activity (Gowda, Foro, & Fuess, 2007).
Nucleophilic Sulfoalkylation Reagents
In the field of chemistry, these compounds are used in the development of nucleophilic sulfoalkylation reagents. Such reagents are prepared from chloroalkylsulfonyl chlorides and have applications in enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Drug Metabolism and Biocatalysis
In drug metabolism studies, compounds like LY451395, which is a biaryl-bis-sulfonamide and closely related to 3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide, have been studied for their metabolization in preclinical species. Microbial-based biocatalytic systems are used to produce mammalian metabolites of such compounds, aiding in the structural characterization and understanding of drug metabolism (Zmijewski et al., 2006).
Proton Exchange Membranes and Fuel Cell Applications
These compounds are also significant in the development of new materials for fuel cell applications. For instance, the synthesis and characterization of disulfonated monomers like 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone, which is structurally related, have been conducted for use in proton exchange membranes in fuel cells (Sankir et al., 2006).
properties
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKAMPTSFMYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219053 |
Source


|
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
CAS RN |
952182-56-8 |
Source


|
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



